N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Overview
Description
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide: is a chemical compound known for its unique structure and properties It features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This process involves the transfer of an organoboron group from boron to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound plays a crucial role, is a type of cross-coupling reaction. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The compound, as a boronic ester, provides the organoboron group necessary for the transmetalation step of the reaction .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal, and its rate of hydrolysis is influenced by the ph and the substituents in the aromatic ring .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound in reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dioxaborolane ring: This step involves the reaction of pinacol with boronic acid derivatives under anhydrous conditions to form the dioxaborolane ring.
Attachment of the phenyl group: The phenyl group is introduced through a palladium-catalyzed Suzuki coupling reaction between the dioxaborolane and a phenyl halide.
Acetamide formation: The final step involves the reaction of the phenyl-dioxaborolane intermediate with propylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique boron-containing structure.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar boron-containing compound used in organic synthesis.
Pinacolborane: Another boron-containing compound with a similar dioxaborolane ring structure.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with a similar boron-containing structure but different functional groups.
Uniqueness
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of a boron-containing dioxaborolane ring and an acetamide group
Properties
IUPAC Name |
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWWMDPBDQQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682281 | |
Record name | N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-84-8 | |
Record name | Benzeneacetamide, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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